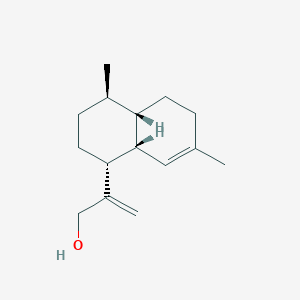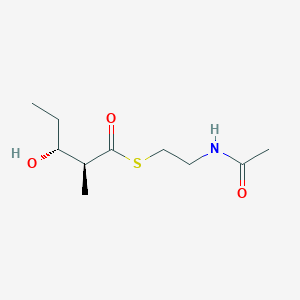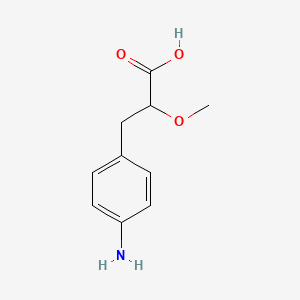
3-(4-aminophenyl)-2-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-aminophenyl)-2-methoxypropanoic acid is an organic compound that features an aminophenyl group attached to a methoxypropionic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-2-methoxypropanoic acid typically involves the reaction of 4-nitrophenylacetic acid with methoxypropionic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron powder, and requires heating to temperatures around 90-95°C . The nitro group is then reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
3-(4-aminophenyl)-2-methoxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-aminophenyl)-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 3-(4-aminophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
- 4-Aminophenylacetic acid
- 3-(4-Aminophenyl)propionic acid
- 4-Aminophenylboronic acid
Comparison
Compared to similar compounds, 3-(4-aminophenyl)-2-methoxypropanoic acid is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI 键 |
QLJYLJGYIDIJPT-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=CC=C(C=C1)N)C(=O)O |
同义词 |
3-(4-aminophenyl)-2-methoxypropionic acid GED-0507-34L |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
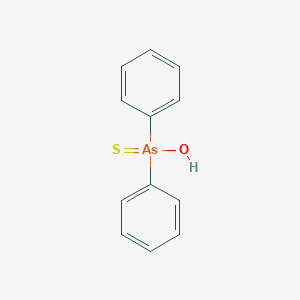
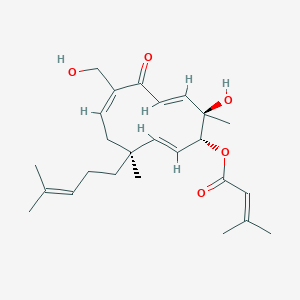

![N'-butan-2-yl-N-[2-(3,5-dimethyl-1-piperidinyl)-4-methyl-6-quinolinyl]butanediamide](/img/structure/B1255540.png)
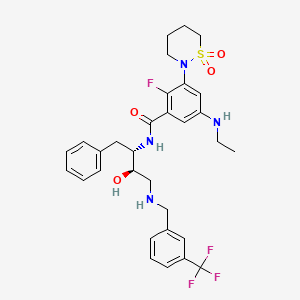
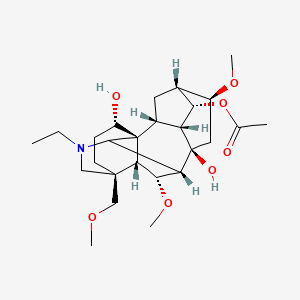

![2-[(1R,2E,6R,8R,11Z,15R)-6,11,15-trimethyl-7,16-dioxatricyclo[13.1.0.06,8]hexadeca-2,11-dien-3-yl]propan-2-ol](/img/structure/B1255547.png)
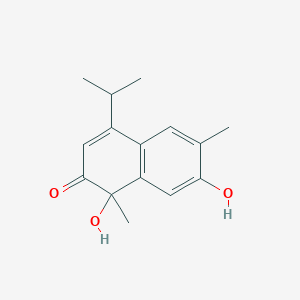


![(10S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B1255555.png)
